4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with an ethyl group at the 4-position, a furan ring at the 2-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with furan-3-carbaldehyde in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Esters or amides of the carboxylic acid group.
Scientific Research Applications
4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrimidine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Furan-2-yl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 5-Cyano-furan-2-carboxylic acid
- Quinolinyl-pyrazoles
Uniqueness
4-Ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid is unique due to the combination of its furan and pyrimidine rings, which confer distinct electronic properties and reactivity
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-ethyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-8(11(14)15)5-12-10(13-9)7-3-4-16-6-7/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
YDSTVAYVVVDIBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)C2=COC=C2 |
Origin of Product |
United States |
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